molecular formula C10H19NO3 B2531470 Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate CAS No. 2105582-77-0

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B2531470
CAS No.: 2105582-77-0
M. Wt: 201.266
InChI Key: KLKVFGMPSHCVLK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C10H19NO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tetrahydropyran derivatives with ethyl acetate. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by esterification with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the aminomethyl and ethyl acetate groups.

    4-(Aminomethyl)tetrahydro-2H-pyran: Lacks the ethyl acetate group but retains the aminomethyl functionality.

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but without the aminomethyl group

Uniqueness

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is unique due to the presence of both the aminomethyl and ethyl acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)oxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKVFGMPSHCVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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